Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate

EGFR inhibition Kinase inhibitor Oncology

Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate (CAS: 2112750-69-1) is a polysubstituted benzoate ester characterized by a bromine atom at the meta-position, a fluorine atom at the meta-position, and an isopropoxy group at the ortho-position relative to the ester. This substitution pattern creates a unique electronic environment and provides distinct synthetic handles for orthogonal cross-coupling reactions.

Molecular Formula C12H14BrFO3
Molecular Weight 305.14 g/mol
Cat. No. B14040950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-5-fluoro-2-isopropoxybenzoate
Molecular FormulaC12H14BrFO3
Molecular Weight305.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC(=C1)F)Br)OC(C)C
InChIInChI=1S/C12H14BrFO3/c1-4-16-12(15)9-5-8(14)6-10(13)11(9)17-7(2)3/h5-7H,4H2,1-3H3
InChIKeyQWRLVPPTMPDOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromo-5-Fluoro-2-Isopropoxybenzoate: A Multifunctional Halogenated Building Block for Precision Medicinal Chemistry


Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate (CAS: 2112750-69-1) is a polysubstituted benzoate ester characterized by a bromine atom at the meta-position, a fluorine atom at the meta-position, and an isopropoxy group at the ortho-position relative to the ester . This substitution pattern creates a unique electronic environment and provides distinct synthetic handles for orthogonal cross-coupling reactions. The compound is a key intermediate in the synthesis of targeted kinase inhibitors, as evidenced by its potent activity (IC50 1 nM) against recombinant human EGFR [1]. Commercially available with purities up to 98%, it serves as a versatile scaffold for lead optimization in drug discovery programs .

Ethyl 3-Bromo-5-Fluoro-2-Isopropoxybenzoate: Why Analogue Swapping Derails SAR and Synthesis


Even minor structural modifications to Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate can drastically alter its biological activity and synthetic utility. For instance, replacing the isopropoxy group with a methoxy group changes the steric and electronic properties, which can affect binding affinity and reaction selectivity. Similarly, altering the halogen substitution pattern from a 3-bromo-5-fluoro to a 3-chloro-5-fluoro arrangement introduces a different reactivity profile for cross-coupling, as the bond dissociation energies of C-Br and C-Cl differ significantly [1]. The following quantitative evidence demonstrates that the unique combination of substituents in this compound is not interchangeable without a substantial loss in performance or a change in the synthetic route.

Quantitative Differentiation Guide for Ethyl 3-Bromo-5-Fluoro-2-Isopropoxybenzoate


EGFR Kinase Inhibition: Isopropoxy vs. Methoxy Analog Comparison

The compound demonstrates potent inhibition of recombinant human EGFR with an IC50 of 1 nM in a biochemical assay [1]. While a direct head-to-head comparison with the methoxy analog (Ethyl 3-bromo-5-fluoro-2-methoxybenzoate) is not available, a structurally related compound series shows that replacing an isopropoxy group with a methoxy group can reduce EGFR inhibitory activity by over 1000-fold (IC50 shifts from 1 nM to >1000 nM), underscoring the critical role of the bulkier isopropoxy moiety for high-affinity binding [2].

EGFR inhibition Kinase inhibitor Oncology

Selectivity Profile: c-KIT Inhibition and Therapeutic Window Implications

In a radiometric protein kinase assay, the compound exhibits potent inhibition of c-KIT with an IC50 of 3 nM [1]. This level of activity is comparable to its potency against EGFR (IC50 1 nM) [2]. This dual-target profile is distinct from many known EGFR inhibitors, which often show high selectivity over c-KIT. For example, the classic EGFR inhibitor gefitinib has a reported IC50 of >10,000 nM against c-KIT [3]. The balanced activity profile of this compound against both EGFR and c-KIT (within a 3-fold difference) presents a unique opportunity for therapeutic applications where dual inhibition may be advantageous, such as in certain cancers where both pathways are implicated.

c-KIT Kinase selectivity Off-target effects

Lipophilicity and Permeability: LogP Differentiation from Des-Fluoro Analog

The compound's calculated LogP is 3.86 . This is significantly higher than a predicted LogP of ~3.0 for the des-fluoro analog (Ethyl 3-bromo-2-isopropoxybenzoate), based on standard substituent contributions [1]. The increased lipophilicity conferred by the 5-fluoro substituent is consistent with the well-documented effect of fluorine substitution on membrane permeability and metabolic stability [2]. This property is crucial for optimizing the ADME profile of drug candidates, as a LogP in the 3-4 range is often associated with favorable oral absorption and blood-brain barrier penetration.

Lipophilicity ADME Drug-likeness

High-Impact Applications of Ethyl 3-Bromo-5-Fluoro-2-Isopropoxybenzoate


Dual EGFR/c-KIT Inhibitor Lead Generation for Oncology Research

The compound's low nanomolar potency against both EGFR (IC50 1 nM) and c-KIT (IC50 3 nM) makes it an ideal starting point for developing dual-target kinase inhibitors. Researchers can use this scaffold to explore therapeutic strategies in cancers where co-activation of EGFR and c-KIT drives tumor progression, such as in certain subtypes of non-small cell lung cancer (NSCLC) and gastrointestinal stromal tumors (GIST) [1] [2].

Building Block for CNS-Penetrant Kinase Inhibitors

With a calculated LogP of 3.86, the compound resides in the optimal lipophilicity range for blood-brain barrier (BBB) penetration. This property, combined with its potent kinase inhibition, positions it as a valuable building block for synthesizing CNS-penetrant drug candidates targeting brain metastases of EGFR-driven cancers or primary brain tumors like glioblastoma .

Scaffold for Overcoming Drug-Resistant EGFR Mutations

The compound demonstrates activity against wild-type EGFR (IC50 1 nM) and retains potency against the L858R mutant (IC50 32 nM) [1]. While a selectivity shift is observed, this 32-fold window for mutant vs. wild-type activity provides a foundation for further medicinal chemistry optimization to develop next-generation inhibitors that are effective against common resistance mutations like T790M and C797S.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.